3-Bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride
Description
Properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyridin-6-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3.2ClH/c8-6-3-10-7-2-1-5(9)4-11(6)7;;/h1-4H,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUMYJHPCWVPOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1N)Br.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrCl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method includes the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds via a one-pot tandem cyclization/bromination process, which does not require a base . The cyclization to form the imidazo[1,2-a]pyridine ring is promoted by the bromination step, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxo derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or TBHP are commonly used.
Cyclization Reactions: Catalysts like palladium or copper salts can facilitate cyclization reactions.
Major Products Formed:
Substitution Products: Various substituted imidazo[1,2-a]pyridines.
Oxidation Products: Oxo derivatives of the parent compound.
Cyclization Products: More complex fused heterocyclic systems.
Scientific Research Applications
The compound has shown potential in various therapeutic areas:
- Anticancer Activity : It has been reported to inhibit enzymes involved in cancer cell proliferation and induce apoptosis in cancer cell lines.
- Antimicrobial Activity : Demonstrates potent activity against multidrug-resistant strains of Mycobacterium tuberculosis.
- Anti-inflammatory Effects : Exhibits properties that may inhibit inflammatory mediators.
Anticancer Applications
Research indicates that 3-Bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride can effectively inhibit cancer cell growth.
Case Study: Inhibition of Cancer Cell Proliferation
In a study assessing its effects on HeLa cells, the compound showed an IC50 value below 150 μM, indicating significant cytotoxicity against cancer cells while maintaining low toxicity towards normal cells. The mechanism involves the disruption of critical signaling pathways related to cell survival and proliferation.
Antimicrobial Applications
The compound's efficacy against Mycobacterium tuberculosis has been highlighted in several studies.
Case Study: Efficacy Against MDR-TB
In vitro tests demonstrated that the compound exhibits a minimum inhibitory concentration (MIC) as low as 0.006 μM against multidrug-resistant strains of Mycobacterium tuberculosis. This positions it as a promising candidate for developing new anti-tuberculosis therapies.
Anti-inflammatory Applications
Preliminary research suggests that this compound may also have anti-inflammatory effects by inhibiting key inflammatory mediators.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the compound's biological activity. Modifications at specific positions on the imidazo and pyridine rings can significantly influence its potency and selectivity.
| Activity Type | MIC/IC50 Values | Notes |
|---|---|---|
| Anticancer | IC50 < 150 μM | Induces apoptosis in cancer cell lines |
| Antimicrobial | MIC ≤ 0.006 μM against Mtb | Effective against MDR-TB and XDR-TB strains |
| Anti-inflammatory | Not quantified | Potential inhibition of inflammatory mediators |
Table 2: Structure-Activity Relationship Insights
| Compound Modification | Observed Effect |
|---|---|
| Bromine at C3 | Enhanced binding affinity |
| Formyl group at C6 | Increased anticancer activity |
| Substituents at C2 and C6 | Improved potency against Mtb |
Mechanism of Action
The mechanism of action of 3-Bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit or activate various signaling pathways, depending on the nature of the target and the context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues of 3-bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride:
Pharmacological and Physicochemical Properties
- In contrast, 3-bromo-6-chloro derivatives are precursors for antitrypanosomal agents .
- Stability : Hydrochloride/hydrobromide salts enhance stability under storage, as seen in supplier data (e.g., 8-bromo-6-methylimidazo[1,2-a]pyridine hydrochloride stored at 0–6°C) .
Commercial Availability and Purity
- 3-Bromoimidazo[1,2-a]pyridine (CAS 4926-47-0): Available at 97% purity (JPY 11,500/g) .
- 8-Bromoimidazo[1,2-a]pyridin-6-amine hydrochloride : Purity 96% (CAS 1373233-09-0) .
Key Differentiators of this compound
Substituent Positioning : The combination of bromine (C3) and amine (C6) distinguishes it from analogues with substituents at C2, C8, or methyl groups .
Salt Form: The dihydrochloride salt offers superior solubility compared to hydrobromide or non-salt forms, critical for in vivo studies .
Biological Activity
3-Bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride is a heterocyclic compound with significant potential in medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanisms of action, applications in drug development, and comparative analysis with related compounds.
Chemical Structure and Properties
- Molecular Formula : CHBrN·2HCl
- Molecular Weight : Approximately 212.04 g/mol
- Structural Features : The compound features a bromine atom at the 3-position of the imidazo[1,2-a]pyridine structure, which is crucial for its biological reactivity and specificity.
The biological activity of this compound primarily involves its interaction with various molecular targets, particularly enzymes and receptors. The bromine atom enhances the compound's ability to bind effectively to these targets, modulating their activity through inhibition or activation of signaling pathways. Notably, it has shown efficacy as an inhibitor of specific kinases involved in cancer progression and other diseases.
Anticancer Properties
Research indicates that this compound exhibits substantial anticancer activity. It has been studied for its effects on various kinases implicated in tumor growth. For example:
- Inhibition Studies : The compound demonstrated potent inhibition against specific kinases at low nanomolar concentrations, making it a candidate for further development as an anticancer agent .
Neuroprotective Effects
The compound is also being explored for its potential neuroprotective properties. Its structural characteristics suggest possible interactions with biological targets related to neurodegenerative diseases .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds similar to 3-Bromoimidazo[1,2-a]pyridin-6-amine:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Aminoimidazo[1,2-a]pyridine | Lacks bromine; contains amino group at 6-position | Potential anti-inflammatory effects |
| 3-Bromoimidazo[1,2-a]pyridine | Bromine at 3-position; unique anti-cancer properties | Inhibitor of specific kinases |
| 5-Bromoimidazo[1,2-a]pyridine | Bromine at 5-position; different reactivity | Studied for antibacterial properties |
| Imidazo[1,2-a]pyridin-6-amine | No halogen substituent; simpler structure | General kinase inhibitor |
The unique placement of the bromine atom in 3-Bromoimidazo[1,2-a]pyridin-6-amine enhances its reactivity and specificity toward certain biological targets compared to its analogs .
Study on Kinase Inhibition
In a recent study evaluating the inhibitory effects of 3-Bromoimidazo[1,2-a]pyridin-6-amine on various kinases:
- Results : The compound exhibited an IC value in the low nanomolar range against selected kinases involved in cancer signaling pathways.
- Methodology : The study employed surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to assess binding affinity and kinetics .
Neuroprotective Potential Evaluation
Another investigation focused on the neuroprotective potential of the compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride, and how can yield be maximized?
- Methodological Answer : The synthesis typically involves bromination of a precursor such as 6-aminoimidazo[1,2-a]pyridine. A scalable approach employs bromine in acetic acid under inert conditions, with temperature control (20–25°C) to minimize side reactions . Post-synthesis, the dihydrochloride salt is formed via treatment with HCl gas in anhydrous ethanol, followed by recrystallization from methanol/ether to enhance purity (>95%). Yield optimization requires strict stoichiometric ratios (1:1.2 substrate-to-bromine) and inert atmosphere maintenance to prevent oxidation .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Purity : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to confirm ≥98% purity. Residual solvents (e.g., acetic acid) are quantified via GC-MS .
- Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves the dihydrochloride salt’s crystal packing and hydrogen-bonding network . Complementary techniques include H/C NMR (DMSO-d6) and high-resolution mass spectrometry (HRMS) to verify molecular mass (±2 ppm error) .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer : Initial screens should focus on kinase inhibition (e.g., JAK2, EGFR) and antimicrobial activity (Gram+/Gram- panels). Use:
- Kinase Assays : ADP-Glo™ Kinase Assay with IC₅₀ determination at 10 µM–1 nM .
- MIC Testing : Broth microdilution (CLSI guidelines) against S. aureus and E. coli .
- Cytotoxicity : MTT assay on HEK293 cells to establish selectivity indices (SI >10 preferred) .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be applied to diversify the compound’s structure?
- Methodological Answer : The 3-bromo substituent is reactive in Pd-catalyzed couplings. Protocol:
- Conditions : Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.2 eq.), K₂CO₃ (2 eq.) in DMF/H₂O (4:1) at 80°C for 12h .
- Applications : Introduce biaryl groups (e.g., 4-pyridyl) to enhance target binding. Post-coupling, purify via silica gel chromatography (EtOAc/hexane) and confirm regioselectivity via NOESY .
Q. What strategies resolve discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Contradictions often arise from assay variability. Mitigation steps:
- Standardization : Use identical cell lines (e.g., NCI-60 panel) and assay buffers (pH 7.4 PBS) .
- Control Compounds : Include reference inhibitors (e.g., imatinib for kinases) to calibrate inter-lab variability .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses, reconciling activity trends with steric/electronic effects of substituents .
Q. How does the dihydrochloride salt form influence physicochemical properties compared to the free base?
- Methodological Answer : The salt improves aqueous solubility (e.g., 12 mg/mL vs. 0.5 mg/mL for free base in PBS) and stability (hygroscopicity reduced by 60%). Characterize via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
